molecular formula C6H8O2 B13516600 4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one CAS No. 31357-67-2

4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one

Cat. No.: B13516600
CAS No.: 31357-67-2
M. Wt: 112.13 g/mol
InChI Key: ZTWOSKXNUYNXBV-UHFFFAOYSA-N
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Description

4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one is a high-value, saturated bicyclic scaffold of significant interest in modern medicinal chemistry. It functions as a novel bioisostere for ortho-substituted phenyl rings, a common structural element found in hundreds of drugs and agrochemicals . The strategic incorporation of an oxygen atom within the rigid bicyclo[2.1.1]hexane framework directly addresses the poor solubility and metabolic instability often associated with flat, aromatic compounds, a concept central to the "escape from flatland" approach in drug design . This compound enables researchers to develop novel patentable structures with an improved physicochemical profile, including reduced lipophilicity and enhanced aqueous solubility, which are critical for optimizing pharmacokinetic properties . The core application of this scaffold is in the design of new active compounds for pharmaceutical and agrochemical research. Replacing an ortho-substituted phenyl ring with the 2-oxabicyclo[2.1.1]hexane unit in marketed agrochemicals has been shown to dramatically improve water solubility while retaining biological activity . Furthermore, in a recent study on a CNS-penetrant IRAK4 inhibitor, a 2-oxabicyclo[2.1.1]hexane analog outperformed conventional ether substituents by improving potency, microsomal stability, and lowering efflux, partly due to the removal of a metabolically labile benzylic C-H bond . The ketone functional group at the 3-position offers a versatile synthetic handle for further diversification, allowing researchers to introduce a wide array of functional groups and tailor the molecule for specific structure-activity relationship (SAR) studies . Advanced synthetic methods, including those merging nucleophilic phosphine catalysis and photocatalysis, now allow for the efficient and atom-economical construction of this structurally distinct scaffold from readily available building blocks . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

31357-67-2

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

4-methyl-2-oxabicyclo[2.1.1]hexan-3-one

InChI

InChI=1S/C6H8O2/c1-6-2-4(3-6)8-5(6)7/h4H,2-3H2,1H3

InChI Key

ZTWOSKXNUYNXBV-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)OC2=O

Origin of Product

United States

Reactivity Profiles and Transformational Chemistry of 4 Methyl 2 Oxabicyclo 2.1.1 Hexan 3 One

Ring-Opening Reactions of the Lactone Moiety

The inherent ring strain of the bicyclo[2.1.1]hexane system makes the lactone susceptible to ring-opening reactions under various conditions. This is most notably exploited in ring-opening polymerization (ROP) to produce polyesters with unique in-chain cyclobutane (B1203170) structures.

Anionic ROP of 4-substituted-2-oxabicyclo[2.1.1]hexan-3-ones (referred to as 4R-BLs) has been investigated as a method to synthesize polyesters with excellent thermal and hydrolytic stability. nih.govresearchgate.net The polymerization proceeds via nucleophilic attack on the carbonyl carbon of the lactone, leading to acyl-oxygen bond cleavage and the formation of a propagating alkoxide chain end. The kinetics and mechanism are highly dependent on the choice of catalyst and reaction conditions, which can be manipulated to control the resulting polymer's structure. nih.govresearchgate.net

The topology of the resulting polyester (B1180765)—whether it is linear or cyclic—can be precisely controlled by the design of the catalytic system, particularly the catalyst loading. nih.govresearchgate.net Research on 4-alkyl and 4-aryl substituted analogues demonstrates that using potassium tert-butoxide (tBuOK) as a catalyst allows for a switch between polymerization pathways. nih.govresearchgate.net

At very low catalyst loadings (0.05–0.1 mol%), the polymerization proceeds via an end-to-end cyclization mechanism. The propagating chain end preferentially attacks the initial ester group of its own chain, leading to the formation of high-molar-mass cyclic polyesters. nih.govresearchgate.net In contrast, higher catalyst loadings (e.g., 2 mol%) favor intermolecular reactions and transesterification side reactions. nih.govresearchgate.net This leads to the formation of linear polymers and cyclic oligomers as the thermodynamically favored products. nih.govresearchgate.net

Catalyst SystemCatalyst Loading (mol%)Predominant Polymer TopologyMolar Mass (Mₙ)Ref
tBuOK0.05 - 0.1CyclicUp to 571 kg/mol nih.govresearchgate.net
tBuOK2.0Linear Polymers & Cyclic OligomersLower Molar Mass nih.govresearchgate.net

Copolymerization of 4-substituted-2-oxabicyclo[2.1.1]hexan-3-ones with other cyclic esters, such as ε-caprolactone (ε-CL), provides a powerful strategy for creating novel copolyesters with tunable properties. researchgate.net The structure of the resulting copolymer (i.e., block vs. statistical) is highly dependent on the choice of solvent, which influences the relative reaction kinetics and the prevalence of side reactions like transesterification. researchgate.netresearchgate.net

Studies using the 4-phenyl derivative (4Ph-BL) have shown that in non-coordinating solvents like dichloromethane (B109758) or toluene, the polymerization kinetics of 4Ph-BL and ε-CL are distinct. This allows for sequential polymerization, leading to the formation of well-defined diblock and triblock copolyesters. researchgate.netresearchgate.net

Conversely, when the copolymerization is conducted in coordinating solvents such as tetrahydrofuran (B95107) (THF) or 1,4-dioxane, frequent transesterification reactions occur between the polymer chains. This scrambling effect results in the formation of statistical or random copolyesters. researchgate.net By controlling the solvent system, materials can be tailored to range from robust plastics to tough elastomers. researchgate.netresearchgate.net

Solvent TypeDominant MechanismResulting Copolymer StructureRef
Non-coordinating (e.g., Dichloromethane, Toluene)Sequential PolymerizationBlock Copolymers (e.g., PCL-b-P(4Ph-BL)) researchgate.netresearchgate.net
Coordinating (e.g., THF, 1,4-Dioxane)Frequent TransesterificationStatistical (Random) Copolymers researchgate.net

Beyond polymerization, the lactone ring of 4-methyl-2-oxabicyclo[2.1.1]hexan-3-one is susceptible to cleavage by various nucleophiles. The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the nucleophile attacks the electrophilic carbonyl carbon. This is followed by the cleavage of the acyl-oxygen bond, which is the standard pathway for the hydrolysis and aminolysis of most lactones. This reaction opens the bicyclic ring system to yield a substituted cyclobutane carboxylic acid derivative.

Anionic Ring-Opening Polymerization (ROP) Mechanisms and Kinetics

Functional Group Interconversions and Derivatization Strategies

The this compound scaffold can be chemically modified through reactions targeting either the lactone functional group or the bicyclic core. These transformations are key to creating a diverse range of molecules from a common starting material.

Standard lactone derivatizations are applicable to this molecule. For instance:

Reduction : The lactone can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would open the ring and reduce the carboxylic acid moiety to an alcohol, yielding (3-(hydroxymethyl)-3-methylcyclobutyl)methanol. A similar reduction of an ester group on a related 2-oxabicyclo[2.1.1]hexane scaffold to a primary alcohol has been demonstrated. researchgate.net

Aminolysis : Reaction with amines (R₂NH) would open the lactone ring to form the corresponding hydroxy amides, N,N-dialkyl-3-(hydroxymethyl)-3-methylcyclobutane-1-carboxamide.

Reaction with Organometallics : Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the carbonyl group, opening the lactone ring to produce diols after an aqueous workup.

Furthermore, derivatization of the core bicyclic structure is also possible. While many synthetic routes build the desired substitution pattern before forming the bicyclic system, post-synthesis modifications can provide access to other derivatives. For example, iodocyclization reactions used to form the 2-oxabicyclo[2.1.1]hexane core often yield products with an iodide handle that can be further functionalized via reduction, substitution, or cross-coupling reactions. researchgate.netsci-hub.se

Post-Functionalization of the Bridged Bicyclic Scaffold

The reactivity of the 2-oxabicyclo[2.1.1]hexan-3-one scaffold is dominated by the chemistry of the strained 1,3-cyclobutane lactone. This structural feature is susceptible to ring-opening reactions, most notably polymerization, when subjected to appropriate initiators. Both anionic and cationic polymerization methods have been shown to effectively open the lactone ring, yielding linear polyesters. This reactivity underscores the potential of these bicyclic lactones as monomers for novel polymer structures. acs.orgnih.gov

Anionic polymerization can be initiated by organometallic reagents such as n-butyllithium (n-BuLi) or Grignard reagents in solvents like tetrahydrofuran (THF). acs.org The reaction proceeds via nucleophilic attack at the carbonyl carbon of the lactone, leading to cleavage of the acyl-oxygen bond and subsequent propagation to form a polyester. Similarly, cationic initiators can induce polymerization, expanding the range of synthetic methods available to leverage the scaffold's inherent reactivity. acs.org

Initiator TypeExample Initiator(s)SolventResulting Product
Anionicn-BuLi, Et₂Mg, CH₃LiTHF, ToluenePolyester
CationicAcidic Initiators-Polyester
BasicBasic Initiators-Polyester

Table 1: Summary of Initiators for Ring-Opening Polymerization of the 2-Oxabicyclo[2.1.1]hexan-3-one Scaffold. acs.org

Chemical Transformations of Peripheral Substituents

Beyond the reactivity of the core structure, the 2-oxabicyclo[2.1.1]hexane framework can be equipped with various functional groups, allowing for a wide range of chemical transformations. These modifications are crucial for incorporating the scaffold into more complex molecules, such as pharmaceuticals or agrochemicals, where it can act as a saturated bioisostere of an ortho-substituted phenyl ring. figshare.comacs.org Synthetic routes often yield products with versatile functional handles, like alkyl iodides or esters, which serve as starting points for further derivatization. researchgate.netchemrxiv.org

A common strategy involves the synthesis of a 2-oxabicyclo[2.1.1]hexane bearing a pendant alkyl iodide. This iodide is a versatile leaving group that can be displaced by various nucleophiles. For instance, treatment with sodium azide (B81097) provides access to amines after reduction, while reaction with acetate (B1210297) followed by hydrolysis yields the corresponding alcohol. rsc.org

Another key functional handle is an ester or carboxylic acid group. A bridgehead ester can be saponified to the corresponding carboxylic acid. This acid can then be converted to an amine via a Curtius rearrangement, a powerful transformation that provides a direct route to amino-functionalized scaffolds. rsc.orgrsc.org The resulting amine can be further modified, for example, through acylation to form amides. rsc.org These multi-step sequences demonstrate how simple peripheral groups can be elaborated into diverse functionalities.

Starting SubstituentReagents/ConditionsIntermediate/Product SubstituentTransformation Type
Alkyl Iodide1. NaN₃ 2. ReductionAmineNucleophilic Substitution
Alkyl Iodide1. KOAc 2. HydrolysisAlcoholNucleophilic Substitution
Ester1. KOH (Saponification) 2. DPPA, heat (Curtius) 3. H₂OAmineHydrolysis & Rearrangement
AmineAcyl Chloride, BaseAmideAcylation
AlcoholRuCl₃/NaIO₄Carboxylic AcidOxidation

Table 2: Representative Chemical Transformations of Peripheral Substituents on the 2-Oxabicyclo[2.1.1]hexane Scaffold. rsc.orgrsc.orgibm.com

Structural Analysis and Theoretical Investigations of 4 Methyl 2 Oxabicyclo 2.1.1 Hexan 3 One

Conformational Dynamics and Stereochemical Features

The rigid bicyclic structure of 4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one significantly restricts its conformational freedom, leading to well-defined three-dimensional arrangements that are crucial for its interaction with biological targets.

The core of the bicyclo[2.1.1]hexane system is a cyclobutane (B1203170) ring. Unlike a planar cyclobutane, which would suffer from severe torsional strain due to eclipsing hydrogen atoms, the cyclobutane ring in this bicyclic system adopts a puckered or "butterfly" conformation to relieve some of this strain. libretexts.org This puckering is a fundamental characteristic of the bicyclo[2.1.1]hexane skeleton. digitellinc.com

In this compound, the four-membered ring is constrained by the one-carbon bridge (C5) and the ethereal oxygen bridge of the lactone. This constraint locks the cyclobutane into a specific puckered state. The degree of puckering and the conformational dynamics can be influenced by substituents. Studies on polymers derived from similar 2-oxabicyclo[2.1.1]hexan-3-one monomers have shown that the puckered cyclobutane rings can undergo conformational turnover, indicating a degree of flexibility even within a polymeric chain. researchgate.netnih.gov For the monomeric this compound, the methyl group at the C4 position will favor a pseudo-equatorial position to minimize steric interactions, further influencing the preferred conformation of the puckered ring.

Table 1: Comparison of Cyclobutane Ring Conformations

Molecule Ring Conformation Key Features
Planar Cyclobutane (hypothetical) Planar High torsional strain due to eclipsed C-H bonds.
Cyclobutane Puckered/"Butterfly" Relieves torsional strain; bond angles decrease to ~88°. libretexts.org

The synthesis of substituted bicyclic lactones often requires careful control of stereochemistry. sapub.org Iodolactonization is a powerful and common method for constructing such systems, involving the reaction of an unsaturated carboxylic acid with iodine. researchgate.net The stereochemical outcome of this cyclization is critical in establishing the relative configuration of the substituents on the newly formed ring system.

While a specific diastereoselective synthesis for this compound is not detailed in the available literature, general principles of stereocontrol in the synthesis of related bicyclic systems are well-established. For instance, in the formation of bicyclic lactones, the stereochemistry can be directed by pre-existing chiral centers in the acyclic precursor. researchgate.net The facial selectivity of the iodine--initiated cyclization is influenced by the steric and electronic nature of the substituents on the alkene, which directs the attack of the carboxylate nucleophile to one face of the molecule, thereby setting the stereocenters. researchgate.net The synthesis of related polysubstituted 2-oxabicyclo[2.1.1]hexanes has been achieved through various methods, including visible-light-induced energy transfer, highlighting the diverse strategies available for constructing this scaffold. acs.orgresearchgate.net

Strain Energy Assessment and Stability Implications

The unique geometry of the bicyclo[2.1.1]hexane core results in significant ring strain, a key factor governing the molecule's stability and chemical reactivity.

The bicyclo[2.1.1]hexane system is inherently strained due to the deviation of its bond angles from the ideal tetrahedral geometry. Computational studies have quantified the strain energy of the parent bicyclo[2.1.1]hexane to be in the range of 38-39 kcal/mol. mdpi.com This high degree of strain is a consequence of the fused cyclobutane ring. For comparison, the strain energy of cyclobutane itself is approximately 26 kcal/mol.

This stored potential energy makes the molecule susceptible to reactions that can relieve the strain. Strain-release-driven reactions are a hallmark of such systems. rsc.orgd-nb.info For example, the central C1-C4 bond in bicyclo[1.1.0]butanes, a related strained system, is readily cleaved under thermal, photochemical, or catalytic conditions to generate reactive intermediates. nih.gov In this compound, the strain is expected to influence the reactivity of the lactone. The carbonyl group may exhibit enhanced electrophilicity, and the C-O bond of the lactone may be more susceptible to cleavage by nucleophiles as this can lead to a less strained ring-opened product.

Table 2: Calculated Strain Energies of Related Cyclic and Bicyclic Alkanes

Compound Calculated Strain Energy (kcal/mol) Reference
Cyclopropane ~27.5 thieme-connect.de
Cyclobutane ~26.3
Bicyclo[2.1.0]pentane 55.6 mdpi.com
Bicyclo[2.1.1]hexane 38.0 - 39.3 mdpi.com

Computational Chemistry and Mechanistic Elucidation

Theoretical investigations, particularly using Density Functional Theory (DFT), are invaluable tools for understanding the intricate reaction mechanisms and predicting the behavior of strained molecules like this compound.

Computational studies have provided deep insights into the synthesis and reactivity of the bicyclo[2.1.1]hexane core. DFT calculations have been employed to model the transition states of various reactions, including catalyst-controlled divergent syntheses that can lead to either bicyclo[2.1.1]hexanes or cyclobutenes. acs.orgresearchgate.netnih.gov These studies reveal how different metal catalysts, such as Cu(I) and Au(I), can favor different reaction pathways by stabilizing key intermediates and transition states, thereby controlling the final product. acs.orgnih.gov

For photochemical syntheses, such as the [2+2] cycloaddition of dienes to form the bicyclic core, time-dependent DFT (TD-DFT) calculations can elucidate the nature of the excited states involved. rsc.org Mechanistic proposals often involve the formation of a triplet diradical intermediate following energy transfer from a photocatalyst. nih.govrsc.org The subsequent ring closure steps and their associated energy barriers can be modeled to predict product distributions and stereochemical outcomes. While specific DFT studies on this compound are not prominent, the principles derived from computational analyses of the parent and related substituted systems provide a robust framework for understanding its formation and reactivity. mdpi.com

Quantum Mechanical Calculations for Molecular Structure and Reactivity Prediction

Quantum mechanical calculations have emerged as an indispensable tool in contemporary chemical research, offering profound insights into molecular structures, properties, and reactivity that are often difficult or impossible to obtain through experimental means alone. substack.com For a strained bicyclic lactone such as this compound, these computational methods provide a powerful lens through which to understand its unique geometry and predict its chemical behavior. Density Functional Theory (DFT) is a particularly prominent method used for these investigations due to its favorable balance of computational cost and accuracy in describing electronic systems. researchgate.net

Theoretical investigations commence with the determination of the molecule's equilibrium geometry. Using a selected level of theory, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-31G*), the spatial coordinates of all atoms are optimized to find the lowest energy conformation. researchgate.netthaiscience.info This process yields critical data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. For the bicyclo[2.1.1]hexane framework, these calculations are crucial for quantifying the degree of ring strain, a key factor governing its stability and reactivity. acs.orgchemrxiv.org The inherent strain in this compact bicyclic system, arising from deviations from ideal bond angles, is a defining structural characteristic. chemrxiv.org

The optimized geometric parameters for this compound, as would be predicted by a typical DFT calculation, are illustrated in the following table. These values are representative and based on computational studies of analogous bicyclic systems.

ParameterAtoms InvolvedPredicted Value
Bond LengthC1-C2~1.55 Å
Bond LengthC=O~1.21 Å
Bond LengthO-C(O)~1.35 Å
Bond LengthC-CH3~1.53 Å
Bond AngleC1-C5-C4~93°
Bond AngleO-C(O)-C1~108°
Dihedral AngleH-C4-C5-H~0° (eclipsed)

Beyond static molecular structure, quantum mechanical calculations are pivotal for predicting reactivity. Frontier Molecular Orbital (FMO) theory is a cornerstone of this analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to provide insights into the molecule's electronic behavior. The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Furthermore, the calculation of a molecule's electrostatic potential (ESP) map provides a visual representation of the charge distribution. The ESP map highlights electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. For this compound, the carbonyl carbon would be expected to show a significant positive potential, marking it as a primary site for nucleophilic addition, a characteristic reaction of lactones. thaiscience.info

These reactivity descriptors, obtainable through DFT calculations, allow for a quantitative prediction of how the molecule will interact with other chemical species.

DescriptorPredicted Value / ObservationImplication
HOMO EnergyRelatively lowModerate nucleophilicity
LUMO EnergyRelatively lowGood electrophilicity at the carbonyl carbon
HOMO-LUMO GapModerateIndicates significant but not extreme reactivity
Electrostatic PotentialLarge positive potential on carbonyl carbonPrimary site for nucleophilic attack
Ring Strain EnergyHighReactions that relieve strain are favored

Advanced Analytical Methodologies for Characterizing 4 Methyl 2 Oxabicyclo 2.1.1 Hexan 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure of 4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one in solution. The strained bicyclic framework of this molecule results in a unique set of chemical shifts and coupling constants for its protons (¹H) and carbons (¹³C), providing a detailed fingerprint of its molecular geometry.

The stereochemical assignment is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. In the ¹H NMR spectrum, the chemical shifts of the bridgehead protons and the protons on the cyclobutane (B1203170) ring are particularly informative. The spatial relationships between protons are determined using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), where cross-peaks indicate through-space proximity, allowing for the definitive assignment of the relative stereochemistry, such as the orientation of the methyl group at the C4 position.

Similarly, ¹³C NMR spectroscopy, often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, helps to identify the different types of carbon atoms (CH₃, CH₂, CH). organicchemistrydata.orgmdpi.com The chemical shifts of the carbonyl carbon (C3), the quaternary carbon (C4), and the bridgehead carbon (C1) are characteristic of the strained lactone ring system. asianpubs.org While specific experimental data for this compound is not extensively published, typical chemical shift ranges for related bicyclic systems provide a strong basis for structural confirmation. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the Bicyclo[2.1.1]hexane Framework

Atom Nucleus Predicted Chemical Shift (ppm) Notes
Bridgehead Protons ¹H 2.5 - 3.5 Highly dependent on substitution.
Methylene Protons ¹H 1.8 - 2.8 Complex coupling patterns are expected due to the rigid structure.
Methyl Protons ¹H 1.0 - 1.5 Typically a singlet or doublet depending on neighboring protons.
Carbonyl Carbon ¹³C 170 - 180 Characteristic for a lactone carbonyl.
Quaternary Carbon ¹³C 80 - 95 Deshielded due to the adjacent oxygen atom.
Bridgehead Carbons ¹³C 40 - 60 Reflects the strain of the bicyclic system.
Methylene Carbons ¹³C 30 - 45

Note: These are estimated ranges based on data for similar bicyclic structures. Actual values may vary.

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation

Single crystal X-ray diffraction is the most powerful method for the unambiguous determination of the absolute configuration and solid-state conformation of chiral molecules like this compound. researchgate.netnih.govspringernature.com This technique provides a precise three-dimensional map of the electron density within a single crystal, allowing for the exact placement of each atom in the molecule. thieme-connect.de

The analysis confirms the strained bicyclo[2.1.1]hexane core and provides precise bond lengths, bond angles, and torsion angles. nih.govresearchgate.net This data is crucial for understanding the inherent ring strain and the preferred conformation of the molecule in the solid state. For chiral, enantiomerically pure compounds, X-ray crystallography can determine the absolute configuration by analyzing the anomalous dispersion of X-rays by the atoms. thieme-connect.de The Flack parameter is calculated from the diffraction data to confidently assign the correct enantiomer. researchgate.net

While obtaining a suitable single crystal can be challenging, crystallographic analysis provides the definitive proof of structure that complements the solution-state information obtained from NMR. researchgate.netrsc.org

Table 2: Typical Crystallographic Parameters for Bicyclic Systems

Parameter Description Typical Information Obtained
Crystal System The symmetry classification of the crystal lattice. e.g., Orthorhombic, Monoclinic
Space Group Describes the symmetry elements within the crystal. e.g., P2₁2₁2₁ (for a chiral molecule) ed.ac.uk
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). Provides the size and shape of the repeating unit.
Bond Lengths The distances between the nuclei of bonded atoms. Confirms connectivity and reveals effects of ring strain.
Bond Angles The angles formed by three connected atoms. Defines the geometry of the bicyclic rings.
Torsion Angles The dihedral angles between four connected atoms. Describes the puckering and conformation of the rings.

Advanced Mass Spectrometry Techniques for Structural Confirmation

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₆H₈O₂).

Tandem mass spectrometry (MS/MS) experiments are used to probe the structure of the molecule by inducing fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the bicyclic lactone structure. aip.org The strained ring system is expected to undergo specific retro-cycloaddition reactions or rearrangements, leading to diagnostic fragment ions. aip.org By analyzing these fragments, the connectivity of the atoms within the molecule can be confirmed, providing evidence that corroborates the data from NMR and X-ray crystallography.

Predicted collision cross section (CCS) values, which relate to the shape and size of the ion in the gas phase, can also be calculated and compared with experimental values from ion mobility-mass spectrometry to provide another layer of structural confirmation. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound (C₆H₈O₂)

Adduct Ion Calculated m/z
[M+H]⁺ 113.0597
[M+Na]⁺ 135.0417
[M+K]⁺ 151.0156

Applications and Broader Significance in Advanced Organic Synthesis and Material Science

2-Oxabicyclo[2.1.1]hexanes as Saturated Bioisosteres in Molecular Design

A primary application of the 2-oxabicyclo[2.1.1]hexane scaffold is its role as a saturated bioisostere, particularly as a substitute for the phenyl ring. scienceopen.com Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of flat, aromatic rings with three-dimensional saturated structures is a key strategy in modern drug discovery. enamine.net

The 2-oxabicyclo[2.1.1]hexane framework has been demonstrated to be an effective mimic for both ortho- and meta-substituted benzene (B151609) rings. enamine.net Crystallographic analysis reveals that the geometric properties and the spatial arrangement of substituents on the 2-oxabicyclo[2.1.1]hexane core closely resemble those of a disubstituted phenyl ring. scienceopen.comnih.gov

Specifically, the distance and angles between substituents attached to the bridgehead carbons of the bicycle align well with the vector relationships of groups on an aromatic ring. For instance, 1,5-disubstituted 2-oxabicyclo[2.1.1]hexanes have been advanced as effective mimetics of ortho-substituted phenyl rings based on exit vector analysis. thieme-connect.com Similarly, the 1,4-substitution pattern on the scaffold has been proposed as a mimic for meta-substituted benzenes. thieme-connect.comsci-hub.se This structural analogy allows chemists to replace aromatic moieties in bioactive molecules with the 2-oxabicyclo[2.1.1]hexane core, potentially leading to novel compounds with retained or improved biological activity. scienceopen.com

The "escape from flatland" is a concept in medicinal chemistry that advocates for moving away from flat, two-dimensional aromatic structures towards more complex, three-dimensional (3D) molecules. acs.orgspringernature.com Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) tend to exhibit improved physicochemical properties, such as better solubility and metabolic stability, which can lead to higher clinical success rates. acs.orgnih.gov

The 2-oxabicyclo[2.1.1]hexane scaffold is a prime example of an Fsp³-rich structure that helps chemists explore 3D chemical space. enamine.netenamine.net By replacing planar phenyl rings with this rigid, bicyclic system, medicinal chemists can introduce greater structural complexity and three-dimensionality into drug candidates. springernature.com This strategic shift away from planarity can lead to novel intellectual property and compounds with improved pharmacological profiles. enamine.netenamine.net

One of the most significant advantages of using 2-oxabicyclo[2.1.1]hexanes as benzene bioisosteres is their ability to favorably modulate key physicochemical properties. enamine.net The inclusion of a polar ether oxygen atom within the scaffold is designed to reduce molecular lipophilicity and improve water solubility compared to the aromatic rings they replace. thieme-connect.comsci-hub.se

Research has shown that replacing a phenyl ring with a 2-oxabicyclo[2.1.1]hexane core can lead to a dramatic improvement in aqueous solubility and a reduction in lipophilicity (LogD). scienceopen.com For example, when the phenyl ring in the commercial agrochemicals fluxapyroxad (B1673505) and boscalid (B143098) was replaced with a 2-oxabicyclo[2.1.1]hexane moiety, the resulting analogues showed significantly improved water solubility while retaining their bioactivity. scienceopen.com This modulation of properties is a critical aspect of molecular optimization in the development of new drugs and agrochemicals. enamine.net

Comparison of Physicochemical Properties
CompoundOriginal MoietyReplacement MoietyEffect on SolubilityEffect on Lipophilicity (LogD/clogP)Reference
Fluxapyroxad Analogueortho-substituted Phenyl Ring2-Oxabicyclo[2.1.1]hexaneDramatically IncreasedDecreased scienceopen.com
Boscalid Analogueortho-substituted Phenyl Ring2-Oxabicyclo[2.1.1]hexaneDramatically IncreasedDecreased scienceopen.com

Role as Versatile Building Blocks and Scaffolds in Complex Molecule Construction

Beyond their use as bioisosteres, 2-oxabicyclo[2.1.1]hexanes are highly valued as versatile building blocks for the synthesis of more complex molecules. Their rigid, well-defined three-dimensional structure makes them attractive starting points for creating sophisticated molecular architectures.

The 2-oxabicyclo[2.1.1]hexane framework serves as a precursor for a wide range of organic structures. rsc.org Synthetic routes have been developed to access various substitution patterns on the scaffold, allowing for the introduction of different functional groups. nih.govresearchgate.net These functionalized building blocks can then be elaborated into more complex target molecules. For instance, methods like iodocyclization have been developed for the practical synthesis of 2-oxabicyclo[2.1.1]hexanes with multiple "exit vectors," or points for further chemical modification. enamine.netresearchgate.net This versatility enables their use in the construction of novel compounds for various applications in medicinal and materials science. rsc.org

The development of practical and scalable synthetic routes to 2-oxabicyclo[2.1.1]hexane derivatives has facilitated their use in creating compound libraries for high-throughput screening and other research purposes. enamine.netuorsy.com By systematically varying the substituents on the bicyclic core, chemists can generate large collections of structurally diverse, 3D-rich molecules. nih.gov These libraries are invaluable resources in the search for new bioactive compounds, as they allow for the exploration of novel regions of chemical space that are often inaccessible with traditional, flatter molecules. enamine.net The availability of these building blocks from suppliers on a gram scale further empowers their integration into drug discovery programs. enamine.netenamine.net

Development of Advanced Polymer Materials from Ring-Opening Polymerization

The ring-opening polymerization (ROP) of strained bicyclic lactones like 4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one represents a powerful strategy for synthesizing advanced polyesters. This process yields polymers with unique microstructures, specifically incorporating 1,3-cyclobutane rings into the polymer backbone. researchgate.netnih.gov These structural features impart desirable characteristics such as enhanced thermal and hydrolytic stability, making them promising candidates for high-performance and sustainable materials. nih.govresearchgate.net

Synthesis of Polyesters with Tunable Topologies and Thermomechanical Properties

The anionic ring-opening polymerization (ROP) of 2-oxabicyclo[2.1.1]hexan-3-one derivatives provides a versatile platform for precisely controlling polymer architecture. nih.gov By carefully selecting the catalyst and its concentration, it is possible to manipulate the polymerization pathway to produce polyesters with either linear or cyclic topologies. nih.govresearchgate.net This control over the polymer's fundamental structure is crucial for tuning its subsequent thermomechanical properties.

Research has demonstrated that the choice of catalyst loading, particularly with potassium tert-butoxide (tBuOK), is a critical factor in determining the final polymer topology. researchgate.netnih.gov Low catalyst concentrations effectively suppress side reactions such as backbiting and transesterification, which are common in anionic polymerizations. researchgate.net This suppression allows for the formation of high-molar-mass cyclic polyesters. nih.govresearchgate.net Conversely, increasing the catalyst concentration promotes these side reactions, leading to isomerization and chain-transfer events that result in the formation of cyclic oligomers with lower molar mass. researchgate.netnih.govresearchgate.net This ability to switch between high-molar-mass polymer and low-molar-mass oligomers simply by adjusting catalyst loading offers a remarkable level of control over the material's properties. nih.gov

The resulting polyesters, which feature in-chain cyclobutane (B1203170) rings, exhibit excellent stability, a key attribute for durable materials. researchgate.net The ability to dictate the polymer's topology (cyclic vs. linear) and molar mass directly influences its physical properties, such as glass transition temperature and melting point, allowing for the tailoring of materials for specific applications. mdpi.com

Table 1: Effect of Catalyst Loading on the Anionic ROP of 2-oxabicyclo[2.1.1]hexan-3-one Derivatives

Catalyst Loading (tBuOK)Resulting Polymer TopologyMolar MassDominant Reaction PathwayReference
Low (0.05–0.1 mol%)High-Molar-Mass Cyclic Polyester (B1180765)High (up to 571 kg/mol)Controlled Ring-Opening Polymerization researchgate.netnih.govresearchgate.net
High (2 mol%)Cyclic OligomersLowTransesterification and Isomerization researchgate.netnih.govresearchgate.net

Design and Engineering of Circular and Sustainable Polymer Materials

The unique polymerization behavior of 4-substituted-2-oxabicyclo[2.1.1]hexan-3-ones is central to the development of chemically recyclable and sustainable polymer materials. researchgate.netnih.gov The controlled depolymerization of the resulting polyesters back to their constituent monomers or oligomers is a key feature of a circular materials economy, which aims to eliminate waste by continually reusing resources.

A significant breakthrough in this area is the establishment of a "monomer ⇄ polymer ⇄ tetramer" dual closed-loop life cycle. researchgate.netnih.gov In this system, the high-molar-mass polyester can be selectively depolymerized under specific conditions (e.g., high catalyst loading) to yield cyclic oligomers, notably a stable tetramer. nih.govresearchgate.net This tetramer can then be isolated and, remarkably, repolymerized back into the high-molar-mass polymer. researchgate.netnih.gov This demonstrates a complete, closed-loop system where the material can be cycled between monomer, polymer, and a stable oligomer intermediate without significant degradation of the chemical feedstock. nih.gov Such a process is highly advantageous for chemical recycling, offering a pathway to regenerate the original monomer or polymer with high fidelity, thus extending the material's lifespan and reducing reliance on virgin resources. acs.org This positions polyesters derived from this compound as prime candidates for the design of next-generation sustainable plastics. researchgate.netnih.gov

Future Directions and Emerging Research Frontiers

Exploration of Novel and Highly Efficient Synthetic Pathways

Emerging areas of interest include:

Photocatalysis: Visible-light-induced energy transfer catalysis represents a promising avenue for accessing polysubstituted 2-oxabicyclo[2.1.1]hexanes. acs.org Adapting these methods, potentially through a formal [2π + 2σ] photocycloaddition followed by a rearrangement, could provide a direct and modular route to the target molecule from readily available precursors. acs.org The use of organic dye photocatalysts in cyclization-functionalization cascades is another area ripe for exploration, potentially allowing for the simultaneous construction of the bicyclic core and introduction of further complexity. chemrxiv.orgresearchgate.netnih.govacs.org

Cascade Reactions: Designing one-pot cascade reactions is a primary objective for enhancing synthetic efficiency. N-heterocyclic carbene (NHC)-catalyzed cascade reactions have proven effective for creating other types of bicyclic δ-lactones and could be adapted for this specific target. acs.orgnih.gov Similarly, nickel-catalyzed cascade reactions that involve arylation and lactonization present a powerful strategy for building functionalized bicyclic lactones. acs.orgresearchgate.net The development of a cascade process starting from simple, acyclic precursors would represent a significant advance.

Advanced Cyclization Strategies: Iodocyclization is a key method for forming the 2-oxabicyclo[2.1.1]hexane skeleton. researchgate.netresearchgate.net Future work will likely focus on optimizing these reactions for substrates bearing the necessary methyl group and exploring alternative, milder cyclization promoters. Furthermore, palladium-catalyzed carbonylative lactonization of hydroxycyclopropanols has been shown to produce other fused bicyclic γ-lactones and could be investigated for its applicability here. nih.gov

A comparative look at potential starting points for these future syntheses is presented below.

Synthetic StrategyPotential Precursor TypeKey TransformationAnticipated Advantage
Photocatalysis Substituted 1,5-dienesIntramolecular [2+2] cycloadditionHigh stereocontrol, mild conditions
Cascade Reaction Unsaturated carboxylic estersCarbene-catalyzed annulationHigh atom economy, single operation rsc.org
Advanced Cyclization Methyl-substituted cyclobutene (B1205218) alcoholIodocyclizationEstablished reliability for the core scaffold researchgate.netresearchgate.net

Unveiling New Reactivity Modes and Cascade Reactions

The inherent strain of the bicyclo[2.1.1]hexane framework, combined with the reactivity of the lactone, suggests that 4-methyl-2-oxabicyclo[2.1.1]hexan-3-one could participate in a variety of unique chemical transformations.

Future research will likely investigate:

Ring-Opening Reactions: The strained lactone is a prime candidate for ring-opening reactions, either by nucleophilic attack or under the influence of frustrated Lewis pairs. rsc.org Such reactions could provide access to highly functionalized, stereochemically rich cyclobutane (B1203170) derivatives that are difficult to synthesize by other means. These ring-opened products could serve as versatile intermediates for the synthesis of complex molecules.

Controlled Polymerization: As a strained bicyclic lactone, the compound is a potential monomer for ring-opening polymerization (ROP). researchgate.netacs.orgnih.govfigshare.com The resulting polyesters would feature a unique, rigid cyclobutane in each repeating unit, potentially imparting novel thermal, mechanical, and degradation properties to the material. The methyl group could influence polymer tacticity and crystallinity.

Cascade Transformations: Beyond its synthesis, the molecule itself could be a substrate for cascade reactions. A ring-opening event could trigger a subsequent cyclization or rearrangement, leading to rapid increases in molecular complexity. For instance, a tandem ring-opening/lactonization cascade could transform the initial scaffold into a different bicyclic system. acs.org

Application of Machine Learning and AI in Predicting Structure-Reactivity Relationships

The intricate relationship between the three-dimensional structure of this compound and its chemical behavior makes it an ideal subject for computational investigation. Artificial intelligence (AI) and machine learning (ML) are set to play a pivotal role in accelerating research in this area. numberanalytics.comacs.org

Key applications of these computational tools include:

Reaction Prediction and Optimization: AI-driven platforms can predict the outcomes of unknown reactions and optimize conditions for known transformations. technologynetworks.comresearchgate.netpreprints.org By analyzing vast datasets of chemical reactions, ML models can identify the optimal catalysts, solvents, and temperatures for the synthesis of this specific molecule, minimizing the need for extensive empirical screening. technologynetworks.com

Retrosynthetic Analysis: Computational tools can propose novel and efficient synthetic routes that may not be obvious to a human chemist. researchgate.net This could lead to the discovery of highly innovative pathways to the target compound and its derivatives.

Structure-Property Prediction: Machine learning can be used to establish quantitative structure-property relationships (QSPR). For this compound, this could involve predicting its physical properties, its reactivity in different chemical environments, and the characteristics of polymers derived from it. This predictive capability will guide experimental efforts toward the most promising applications.

Expansion of Applications in Specialized Materials Science

The unique structure of this compound makes it a promising building block for advanced materials. The primary avenue for exploration is through its use as a monomer in ring-opening polymerization (ROP).

Future research in this domain will focus on:

Novel Polyesters: Polymerization of this bicyclic lactone would create polyesters with a repeating cyclobutane unit, a feature that could lead to materials with high thermal stability and unique mechanical properties. researchgate.netnih.govfigshare.com The presence of the methyl group could be used to control the polymer's microstructure and, consequently, its physical properties like crystallinity and glass transition temperature. nih.gov

Chemically Recyclable Polymers: Polyesters derived from bicyclic lactones have shown promise as chemically recyclable materials. researchgate.netacs.orgnih.govfigshare.com The polymer derived from this compound could potentially be designed for depolymerization back to the pristine monomer, contributing to a circular materials economy. researchgate.net

Copolymers: Copolymerization with other lactones, such as ε-caprolactone, could be used to fine-tune the properties of the resulting materials. nih.gov This approach would allow for the creation of a wide range of polyesters with tailored degradation rates, flexibility, and strength for specific applications, including in the development of soft medical devices. nih.gov

MonomerResulting Polymer FeaturePotential Application
This compound Rigid cyclobutane backboneHigh-strength, thermally stable plastics
Copolymer with ε-caprolactone Tunable crystallinity and degradation rate nih.govBiodegradable medical implants, specialized elastomers researchgate.net
Copolymer with other substituted lactones Controlled hydrophobicity and functionality tandfonline.comresearchgate.netFunctional materials, drug-delivery systems

Development of Enantioselective and Diastereoselective Synthesis for Chiral Derivatives

The presence of a stereocenter at the C4 position means that this compound is a chiral molecule. Accessing this compound in an enantiomerically pure form is crucial for applications in pharmaceuticals and materials science, where stereochemistry can dictate biological activity and material properties.

Future research will heavily emphasize:

Asymmetric Catalysis: The development of catalytic enantioselective methods is a high priority. This could involve the use of chiral catalysts in key bond-forming reactions, such as asymmetric hydroformylation, hydrogenation, or cycloaddition reactions, to set the stereochemistry of the methyl-bearing carbon. nih.govrsc.org Chiral N-heterocyclic carbene catalysts have been successfully used to create other chiral bicyclic lactones and represent a promising strategy. acs.orgnih.gov

Diastereoselective Reactions: For the synthesis of more complex derivatives with multiple stereocenters, controlling diastereoselectivity will be essential. Substrate-controlled diastereoselective approaches, where the existing stereocenter of an enantiopure starting material directs the stereochemical outcome of subsequent reactions, will be explored. sapub.org Annelation protocols that build the second ring onto a pre-existing chiral cyclobutane are one potential strategy. sapub.org

Chiral Resolution: While less efficient than asymmetric synthesis, chiral resolution of the racemic mixture could provide access to the individual enantiomers for initial studies. The development of efficient resolution techniques would be a valuable contribution.

The pursuit of stereocontrolled synthesis is critical, as the biological and material properties of the (R)- and (S)-enantiomers of this compound and its derivatives are likely to be distinct.

Q & A

Q. What are the standard synthetic routes for 4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via two primary routes:

Epoxidation-Cyclization : Cyclization of substituted cyclopentenones using peracids (e.g., m-CPBA) in dichloromethane (DCM) under controlled temperatures (0–25°C) .

Photochemical Cycloaddition : Intramolecular [2+2] photocycloaddition of precursors like ethyl 3-(2-propenyloxy)propenoate, requiring UV light and inert conditions to avoid side reactions .

  • Key Variables :
  • Catalyst/Reagent Choice : m-CPBA yields higher regioselectivity compared to CF3COOOH, which may produce lactone byproducts .
  • Solvent : Polar aprotic solvents (e.g., DCM) enhance cyclization efficiency .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural analogs?

  • Methodological Answer :
  • <sup>1</sup>H NMR : The bridgehead methyl group (C4-CH3) exhibits a distinct singlet at δ 1.2–1.4 ppm, while the ketone carbonyl (C3=O) deshields adjacent protons (δ 2.8–3.2 ppm) .
  • IR : A strong absorption band at ~1750 cm<sup>−1</sup> confirms the ketone moiety, differentiating it from lactones (~1700 cm<sup>−1</sup>) .

Q. What are the typical biological screening protocols for assessing the bioactivity of this compound?

  • Methodological Answer :
  • Enzyme Assays : Screen against amine dehydrogenases (e.g., METDB-00128-1-DN9853) using hexan-3-one as a substrate analog; monitor product formation via UHPLC-UV .
  • Antimicrobial Testing : Employ microbroth dilution (MIC assays) against Gram-positive/negative strains, noting activity at concentrations ≤50 µM .

Advanced Research Questions

Q. How can competing fragmentation pathways during ring-contraction reactions be minimized?

  • Methodological Answer :
  • Solvent Optimization : Use low-polarity solvents (e.g., toluene) to disfavor ionic intermediates and reduce fragmentation .
  • Temperature Control : Maintain sub-ambient temperatures (−20°C) during diazoketone decomposition to suppress solvent insertion byproducts .
  • Catalytic Additives : Add Lewis acids (e.g., ZnCl2) to stabilize transition states and improve tricyclic product yields .

Q. What strategies resolve stereochemical ambiguities in bridge-substituted derivatives?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute configurations of crystalline derivatives (e.g., ethyl carboxylate analogs) .
  • NOESY NMR : Cross-peaks between bridgehead protons (C1-H and C5-H) confirm endo/exo stereochemistry .

Q. How do electronic effects influence regioselectivity in photochemical [2+2] cycloadditions for bicyclo[2.1.1]hexane synthesis?

  • Methodological Answer :
  • Substituent Tuning : Electron-withdrawing groups (e.g., esters) on cyclopentenones favor meta-selective cycloadditions, while electron-donating groups (e.g., methoxy) promote ortho products .
  • Computational Modeling : DFT studies (B3LYP/6-31G*) predict orbital alignment and transition-state geometries to rationalize regioselectivity .

Q. How can contradictory data on oxidation products (lactones vs. carboxylic acids) be reconciled?

  • Methodological Answer :
  • Reagent Control : Use CrO3/H2SO4 (Jones reagent) for selective ketone-to-carboxylic acid oxidation, whereas KMnO4/H2O yields lactones via Baeyer-Villiger pathways .
  • pH Monitoring : Acidic conditions (pH < 2) favor lactone formation, while neutral/basic conditions stabilize carboxylates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.